6-Bromobenzofuran-2-carboxylic acid
Overview
Description
6-Bromobenzofuran-2-carboxylic acid is a chemical compound with the molecular formula C9H5BrO3. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a bromine atom at the 6th position and a carboxylic acid group at the 2nd position of the benzofuran ring.
Mechanism of Action
Target of Action
6-Bromobenzofuran-2-carboxylic acid is a derivative of benzofuran compounds . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives are known to interact with their targets, leading to changes that result in their biological activities .
Biochemical Pathways
Benzofuran derivatives are known to affect various biochemical reactions or signaling pathways .
Pharmacokinetics
It’s known that the compound is solid at room temperature .
Result of Action
Benzofuran derivatives are known to have strong biological activities .
Action Environment
It’s known that the compound should be stored in a dry environment at 2-8°c .
Biochemical Analysis
Biochemical Properties
6-Bromobenzofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interactions with proteins and enzymes are primarily through hydrogen bonding and hydrophobic interactions, which influence its binding affinity and specificity .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can inhibit cell proliferation and induce apoptosis by affecting key signaling pathways . Additionally, it influences the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of Pim-1 kinase, a protein involved in cell survival and proliferation . This inhibition is mediated through direct binding interactions, which disrupt the enzyme’s normal function and lead to downstream effects on gene expression and cellular processes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied in laboratory settings. It has been found to be relatively stable under standard storage conditions, but its effects on cellular function can change over time. Long-term exposure to this compound in vitro has shown sustained inhibition of cell proliferation and induction of apoptosis . In vivo studies have also demonstrated its prolonged effects on immune modulation and cancer cell inhibition .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to enhance immune function and inhibit tumor growth without significant toxicity . At higher doses, it can cause adverse effects such as liver toxicity and gastrointestinal disturbances . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, which enhance its solubility and excretion . These metabolic processes are crucial for regulating the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is known to be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cells, it can accumulate in specific tissues, influencing its localization and biological activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, thereby influencing its biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromobenzofuran-2-carboxylic acid typically involves the bromination of benzofuran followed by carboxylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the 6th position. Subsequent carboxylation can be achieved using carbon dioxide in the presence of a base like sodium hydride or potassium tert-butoxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 6-Bromobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield hydroxy derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted benzofuran derivatives.
Oxidation Products: Quinones and related compounds.
Reduction Products: Hydroxy derivatives and reduced benzofuran analogs.
Scientific Research Applications
6-Bromobenzofuran-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is utilized in the synthesis of dyes, polymers, and other industrial chemicals
Comparison with Similar Compounds
Benzofuran: The parent compound without the bromine and carboxylic acid groups.
2,3-Dihydrobenzofuran: A reduced form of benzofuran with different biological activities.
6-Chlorobenzofuran-2-carboxylic acid: A similar compound with a chlorine atom instead of bromine.
Uniqueness: 6-Bromobenzofuran-2-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which confer distinct chemical reactivity and biological activity. The bromine atom enhances its electrophilic properties, making it suitable for various substitution reactions, while the carboxylic acid group allows for further functionalization and derivatization .
Properties
IUPAC Name |
6-bromo-1-benzofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO3/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBSHNJYWRMJRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363053 | |
Record name | 6-Bromobenzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439107-94-5 | |
Record name | 6-Bromobenzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-1-benzofuran-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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